molecular formula C28H22Cl2N4O6S B11563493 N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11563493
M. Wt: 613.5 g/mol
InChI Key: GSRROUZQGOLSLB-KBVAKVRCSA-N
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Description

N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including dichlorophenyl, nitrophenyl, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the dichlorophenyl and nitrophenyl derivatives, followed by coupling reactions to form the final product. Common reagents and conditions used in these reactions include:

    Reagents: Dichlorobenzene, nitrobenzene, sulfonyl chloride, hydrazine derivatives.

    Conditions: Catalysts (e.g., palladium, copper), solvents (e.g., dichloromethane, ethanol), and temperature control (e.g., reflux conditions).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group may yield an aminophenyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways affected by the compound, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and hydrazine-containing compounds.

Uniqueness

    Structural Features: The combination of dichlorophenyl, nitrophenyl, and benzenesulfonamide groups in a single molecule is unique and may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H22Cl2N4O6S

Molecular Weight

613.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C28H22Cl2N4O6S/c29-26-15-12-23(16-27(26)30)33(41(38,39)25-4-2-1-3-5-25)18-28(35)32-31-17-20-8-13-24(14-9-20)40-19-21-6-10-22(11-7-21)34(36)37/h1-17H,18-19H2,(H,32,35)/b31-17+

InChI Key

GSRROUZQGOLSLB-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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